(3-Bromo-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(3-Bromo-5-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBrFNO2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 3-bromo-5-fluoropyridine using bis(pinacolato)diboron under inert conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-fluoropyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction can be achieved using hydride donors like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
(3-Bromo-5-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- (3-Bromopyridin-5-yl)boronic acid
- (5-Bromo-3-pyridyl)boronic acid
- (3-Bromo-2-fluoropyridin-4-yl)boronic acid
Comparison: (3-Bromo-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions where electronic effects play a crucial role . The fluorine atom also enhances the compound’s stability and reactivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMEZOTGYKKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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